molecular formula C12H15BrClNO B8170880 2-(2-Bromo-4-chlorophenyl)-N,N-diethylacetamide

2-(2-Bromo-4-chlorophenyl)-N,N-diethylacetamide

Cat. No.: B8170880
M. Wt: 304.61 g/mol
InChI Key: FHIVJHGSTZDJDX-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)-N,N-diethylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, making it a halogenated derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)-N,N-diethylacetamide typically involves the reaction of 2-bromo-4-chloroaniline with diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Bromo-4-chlorophenyl)-N,N-diethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorophenyl-2-bromobutanoate: Another halogenated derivative with similar structural features.

    N-(2-bromo-4-chlorophenyl)acetamide: A related compound with a different acetamide group.

    Bromochlorobenzene: A simpler halogenated benzene derivative.

Uniqueness

2-(2-Bromo-4-chlorophenyl)-N,N-diethylacetamide is unique due to its specific substitution pattern and the presence of the diethylacetamide group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c1-3-15(4-2)12(16)7-9-5-6-10(14)8-11(9)13/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIVJHGSTZDJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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